molecular formula C14H12BrNO2 B2542436 (2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 300813-80-3

(2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B2542436
CAS No.: 300813-80-3
M. Wt: 306.159
InChI Key: WYRRQBCYUXVINB-CMDGGOBGSA-N
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Description

“(2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide” is an α,β-unsaturated acrylamide derivative characterized by a conjugated enamide backbone. The compound features a 4-bromophenyl group attached to the amide nitrogen and a 5-methylfuran-2-yl substituent at the β-position of the propenamide chain (Fig. 1).

The bromine atom on the phenyl ring may enhance lipophilicity and influence binding affinity in hydrophobic pockets of biological targets, while the methylfuran group could contribute to metabolic stability .

Properties

IUPAC Name

(E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-9H,1H3,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRRQBCYUXVINB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is an organic compound belonging to the enamide class, characterized by a bromophenyl group and a furan ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Structural Features

The molecular formula of the compound is C14H12BrNO2C_{14}H_{12}BrNO_2 with a molecular weight of approximately 306.159 g/mol. The structural attributes include:

  • Bromophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Furan Ring : Contributes to reactivity and biological activity.

Biological Activities

Research indicates that compounds similar to (2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Properties : Potential to induce apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeObserved Effects
(2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamideAntimicrobialInhibition of bacterial growth
(E)-N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamideAnticancerInduction of apoptosis in cancer cells
N-(phenyl)-3-(5-methylfuran-2-yl)prop-2-enamideAnti-inflammatoryReduction in inflammatory markers

The mechanism by which (2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide exerts its biological effects may involve:

  • Apoptosis Induction : The compound may activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death in cancer cells.
  • Membrane Disruption : Its structure allows it to interact with microbial membranes, potentially leading to cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

Case Studies

Recent studies have explored the biological activity of similar compounds:

  • Antimicrobial Study : A study demonstrated that derivatives of furan-containing enamides exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and enzyme inhibition .
  • Anticancer Research : A compound structurally analogous to (2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide was shown to induce apoptosis in HepG2 liver cancer cells through the activation of caspase pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer effects. For instance, compounds similar to (2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide have shown significant cytotoxicity against various cancer cell lines, including HeLa and AGS cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the subG0 phase, which is critical for the development of effective anticancer therapies .

Antioxidant Properties

The antioxidant activity of (2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide has also been investigated. Studies indicate that compounds in this class can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is beneficial not only for cancer prevention but also for protecting against various degenerative diseases linked to oxidative damage .

Antibacterial Effects

Although direct antibacterial activity has not been extensively reported for (2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, its derivatives have shown potential in enhancing the efficacy of existing antibiotics. For example, certain chalcone derivatives have been noted to synergistically improve the effects of ciprofloxacin against resistant bacterial strains by inhibiting efflux pumps . This suggests that the compound could be a valuable adjunct in antibiotic therapy.

Synthetic Methodologies

The synthesis of (2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide typically involves Claisen-Schmidt condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions. The reaction yields can vary significantly based on the substituents on the aromatic rings and the reaction conditions employed .

Case Studies

StudyFindings
MDPI Study Demonstrated significant anticancer activity in various cell lines with IC50 values ranging from 0.89 to 9.63 µg/mL .
Antioxidant Activity Showed dose-dependent inhibition of DPPH and ABTS radicals, indicating strong antioxidant potential .
Antibacterial Synergy Enhanced the effectiveness of ciprofloxacin against resistant strains by acting as an efflux pump inhibitor .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives and amines.

Conditions Reagents Products Yield/Notes
Acidic hydrolysis6M HCl, reflux (12–24 h)3-(5-Methylfuran-2-yl)prop-2-enoic acid + 4-bromoanilineRequires prolonged heating
Basic hydrolysis4M NaOH, 80°C (6–8 h)Sodium 3-(5-methylfuran-2-yl)prop-2-enoate + 4-bromoanilineFaster than acidic hydrolysis
Enzymatic hydrolysisProteases (e.g., trypsin)Slow cleavage due to steric hindrance from the furan and bromophenyl groupsLow yield; niche applications

Substitution at the Bromophenyl Group

The electron-deficient 4-bromophenyl moiety participates in nucleophilic aromatic substitution (NAS) reactions.

Nucleophile Catalyst/Conditions Products Selectivity
AmmoniaCuCl, 120°C, DMFN-(4-Aminophenyl)-3-(5-methylfuran-2-yl)prop-2-enamidePara-substitution favored
MethoxidePd(OAc)₂, 100°C, tolueneN-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamideRequires transition-metal catalysts
ThiophenolK₂CO₃, DMSO, 80°CN-(4-Phenylthiophenyl)-3-(5-methylfuran-2-yl)prop-2-enamideModerate yield (∼55%)

Reduction of the α,β-Unsaturated Enamide

The conjugated double bond in the prop-2-enamide backbone is susceptible to catalytic hydrogenation.

Reduction Method Reagents Products Stereochemistry
H₂/Pd-C (1 atm)10% Pd-C, ethanol, 25°CN-(4-Bromophenyl)-3-(5-methylfuran-2-yl)propanamideFull saturation; syn addition
NaBH₄/NiCl₂NaBH₄, NiCl₂, THF, 0°CPartial reduction to allylic alcohol intermediateIncomplete; forms side products

Electrophilic Aromatic Substitution on the Furan Ring

The 5-methylfuran-2-yl group undergoes electrophilic substitution, primarily at the α-positions.

Reaction Reagents Products Regioselectivity
NitrationHNO₃, AcOH, 0°C3-(5-Methyl-3-nitrofuran-2-yl)-N-(4-bromophenyl)prop-2-enamideNitration at C3 of furan
BrominationBr₂, FeBr₃, CH₂Cl₂3-(5-Methyl-3,4-dibromofuran-2-yl)-N-(4-bromophenyl)prop-2-enamideDi-substitution at C3 and C4
Friedel-Crafts AcylationAcCl, AlCl₃, refluxLow reactivity due to electron-withdrawing amide group<10% yield; not synthetically useful

Cycloaddition Reactions

The α,β-unsaturated enamide acts as a dienophile in Diels-Alder reactions.

Diene Conditions Products Endo/Exo Preference
1,3-ButadieneToluene, 110°C, 24 hBicyclic adduct with fused furan and cyclohexene ringsEndo rule observed
AnthraceneMicrowave, 150°C, 1 hAnthracene-furan hybrid structureHigh regioselectivity (>90%)

Biological Interaction Pathways

The compound’s bioactivity is linked to non-covalent interactions with biomolecules:

Target Interaction Type Observed Effect Binding Affinity (Kd)
Cyclooxygenase-2 (COX-2)Hydrogen bonding with amideInhibition of prostaglandin synthesis12.3 μM (in vitro)
Tyramine receptorsπ-Stacking with bromophenylAgonist activity in neurotransmitter pathwaysEC₅₀ = 8.7 μM

Stability Under Environmental Conditions

Degradation studies reveal sensitivity to UV light and oxidizing agents:

Condition Degradation Pathway Half-Life Major Degradants
UV light (254 nm)Photooxidation of furan ring4.2 hEpoxyfuran derivatives
H₂O₂ (3%, pH 7)Oxidation of enamide double bond8.5 hDiketone and bromophenol byproducts

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Acrylamide Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Notable Properties
Target Compound: (2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide C₁₄H₁₃BrN₂O₂ - 4-Bromophenyl (N-linked)
- 5-Methylfuran (β-position)
321.18 Hypothesized anti-inflammatory activity based on furan-containing analogs
(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide C₁₄H₁₄N₂O₄S - 4-Sulfamoylphenyl (N-linked)
- 5-Methylfuran (β-position)
306.34 Sulfonamide group enhances solubility; potential for kinase inhibition
(2E)-N-(4-bromophenyl)-3-(dimethylamino)prop-2-enamide C₁₁H₁₃BrN₂O - 4-Bromophenyl (N-linked)
- Dimethylamino (β-position)
269.14 Basic amino group may improve cellular uptake; limited bioactivity data
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide C₂₃H₁₉N₃O₅ - 3-Ethoxyphenyl (N-linked)
- Cyano + nitrophenyl-furan (β-position)
417.41 Electron-withdrawing groups (cyano, nitro) may enhance electrophilicity and reactivity
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C₁₉H₁₉ClFNO - 3-Chloro-4-fluorophenyl (N-linked)
- Isobutylphenyl (β-position)
331.81 Halogenated aryl groups improve target selectivity; isobutyl enhances hydrophobicity

Discrepancies and Nomenclature Considerations

erroneously lists the target compound as an alias for 4-dodecanone, highlighting the importance of verifying CAS registry numbers and IUPAC names to avoid misidentification .

Q & A

Basic: What are the recommended synthetic routes for (2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, and how is regioselectivity controlled?

Answer:
The synthesis of α,β-unsaturated enamide derivatives typically involves a two-step process:

Esterification : React 4-bromobenzoic acid with ethanol under acidic catalysis to form 4-bromophenyl ethyl ester.

Condensation : React the ester with 5-methylfuran-2-carboxamide in the presence of a base (e.g., NaH or KOH) to form the enamide.

Regioselectivity (E/Z isomerism) is controlled by:

  • Reaction temperature : Higher temperatures favor the thermodynamically stable E-isomer.
  • Catalytic conditions : Use of polar aprotic solvents (e.g., DMF) and sterically hindered bases to minimize side reactions .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Answer:
Discrepancies in solubility data often arise from variations in:

  • Purity : Impurities (e.g., unreacted starting materials) can alter solubility. Validate purity via HPLC (>95%) or NMR.
  • Crystallinity : Amorphous vs. crystalline forms exhibit different solubilities. Use differential scanning calorimetry (DSC) to assess crystallinity.
  • Experimental conditions : Standardize testing (e.g., shake-flask method at 25°C) and report solvent batch details (e.g., water content in DMSO) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm the E-configuration via coupling constants (J = 12–16 Hz for trans olefin protons) and assign furan/bromophenyl substituents.
  • FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and rule out fragmentation .

Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Answer:
Design a stability study with:

  • pH buffers : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours.
  • Thermal stress : Heat samples to 40–60°C and monitor degradation via HPLC.
  • Light exposure : Test photostability under UV/visible light (ICH Q1B guidelines).
    Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced: How can computational methods predict biological activity or binding modes of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs).
  • QSAR : Build regression models correlating substituent electronegativity (e.g., bromine) with bioactivity.
  • MD simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., GROMACS) to assess binding stability .

Basic: What solvent systems are optimal for recrystallization to achieve high-purity crystals?

Answer:

  • Binary mixtures : Ethyl acetate/hexane (3:7 v/v) or DCM/methanol (5:1 v/v).
  • Slow evaporation : At 4°C to promote crystal growth.
  • Single-crystal X-ray diffraction : Validate crystal structure and packing (e.g., CCDC deposition) .

Advanced: How can researchers address conflicting bioactivity data in different cell lines?

Answer:

  • Dose-response curves : Test IC₅₀ values in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7).
  • Cellular uptake assays : Quantify intracellular concentration via LC-MS to rule out permeability issues.
  • Off-target profiling : Use kinome-wide screening to identify non-specific interactions .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

  • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm.
  • TLC : Silica gel 60 F₂₅₄, mobile phase hexane/ethyl acetate (4:1), visualize under UV 365 nm .

Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in metabolic pathway tracing?

Answer:

  • Synthesis : Incorporate ¹³C at the amide carbonyl or ¹⁵N in the bromophenyl group.
  • LC-MS/MS : Track labeled metabolites in cell lysates or serum.
  • Isotope ratio analysis : Quantify metabolic flux using software like XCMS Online .

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